molecular formula C24H48O4Si2 B10821552 (1R,3S,4aS,5R,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-1-methyl-5-triethylsilyloxy-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid

(1R,3S,4aS,5R,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-1-methyl-5-triethylsilyloxy-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid

Cat. No.: B10821552
M. Wt: 456.8 g/mol
InChI Key: WYYKYBVYKSTHEV-RSBOXOOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SL-176 is a small molecule inhibitor of the metal-dependent serine/threonine protein phosphatase PPM1D. This compound has shown significant potential in various scientific research applications, particularly in the fields of biology and medicine. It has been found to decrease PPM1D enzyme activity in vitro and induce G2/M arrest and apoptosis in breast cancer cells overexpressing PPM1D .

Chemical Reactions Analysis

SL-176 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include metal catalysts and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used. For example, exposure of breast cancer cells overexpressing PPM1D to SL-176 induces G2/M arrest and apoptosis .

Mechanism of Action

Comparison with Similar Compounds

SL-176 is unique in its specific inhibition of PPM1D. Similar compounds include other small molecule inhibitors of protein phosphatases, such as okadaic acid and calyculin A. SL-176 is distinct in its specific targeting of PPM1D and its effects on lipid droplet formation and breast cancer cell proliferation .

Properties

Molecular Formula

C24H48O4Si2

Molecular Weight

456.8 g/mol

IUPAC Name

(1R,3S,4aS,5R,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-1-methyl-5-triethylsilyloxy-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C24H48O4Si2/c1-10-30(11-2,12-3)28-21-15-13-14-20-19(21)16-18(17-24(20,7)22(25)26)27-29(8,9)23(4,5)6/h18-21H,10-17H2,1-9H3,(H,25,26)/t18-,19-,20+,21+,24+/m0/s1

InChI Key

WYYKYBVYKSTHEV-RSBOXOOMSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1CCC[C@@H]2[C@@H]1C[C@@H](C[C@@]2(C)C(=O)O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC[Si](CC)(CC)OC1CCCC2C1CC(CC2(C)C(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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